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molecular formula C3H9N3 B1256149 1,2,3-Triazinane

1,2,3-Triazinane

Cat. No. B1256149
M. Wt: 87.12 g/mol
InChI Key: OYWRDHBGMCXGFY-UHFFFAOYSA-N
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Patent
US04174448

Procedure details

To 73 ml dimethylformamide heated at 45° C. in which are dissolved 0.45 mole gaseous hydrochloric acid, is added, over 25 minutes, a mixture of 17 g (0.2 M) s.hexahydrotriazine of n. n.butylamine/and 26 g 2-(2-thienyl)ethylamine. The temperature of the medium is maintained at 45° C. throughout the addition by means of a cold water bath. The desired product precipitates out at the end of the addition. Filtration gives 22.16 g 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Yield: 65%).
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Four
Quantity
73 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH2:5]NN1.C(N)CCC.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1CCN>CN(C)C=O>[ClH:1].[S:13]1[C:14]2[CH2:15][CH2:16][NH:2][CH2:7][C:6]=2[CH:5]=[CH:17]1 |f:5.6|

Inputs

Step One
Name
Quantity
0.45 mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1NNCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Step Four
Name
Quantity
26 g
Type
reactant
Smiles
S1C(=CC=C1)CCN
Step Five
Name
Quantity
73 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added, over 25 minutes
Duration
25 min
ADDITION
Type
ADDITION
Details
a mixture of 17 g (0.2 M)
CUSTOM
Type
CUSTOM
Details
The desired product precipitates out at the end of the addition
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C=CC=2CNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 22.16 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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